Isoleucine, 3-mercapto-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

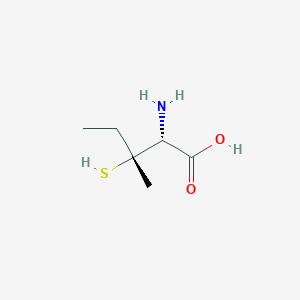

Isoleucine, 3-mercapto- is a useful research compound. Its molecular formula is C6H13NO2S and its molecular weight is 163.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality Isoleucine, 3-mercapto- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoleucine, 3-mercapto- including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Key Metabolic Pathways Involving Isoleucine Derivatives

The biosynthesis and enzymatic modifications of isoleucine derivatives involve:

-

Epimerization : Isoleucine 2-epimerase catalyzes the conversion of L-isoleucine to D-allo-isoleucine, a reaction critical for stereoisomer production .

-

Oxidative Reactions : Enzymes like α-ketoglutarate-dependent L-isoleucine dioxygenase (IDO) drive hydroxylation, dehydrogenation, and sulfoxidation of hydrophobic amino acids, producing metabolites such as (2S,3R,4S)-4-hydroxyisoleucine .

While these pathways do not directly involve 3-mercapto-isoleucine, they highlight the reactivity of isoleucine’s side chain under enzymatic control.

Analytical Methods for Isoleucine Stereoisomers

Advanced separation techniques for isoleucine derivatives include:

These methods could theoretically be adapted for characterizing 3-mercapto-isoleucine’s stereochemistry and reactivity.

Underground Metabolic Flux in E. coli

In engineered E. coli strains:

-

Deletion of primary isoleucine biosynthesis genes (e.g., ilvA) forces reliance on alternative pathways involving enzymes like metB and tdcB .

-

Metabolite rerouting (e.g., O-succinyl-L-homoserine to 2-ketobutyrate) demonstrates the potential for non-canonical modifications, which might apply to sulfur-containing derivatives like 3-mercapto-isoleucine.

Transcriptional Regulation by Isoleucine

Isoleucine enhances exopolysaccharide (EPS) biosynthesis in Streptococcus thermophilus by:

-

Modulating intracellular pH and metabolic flux through branched-chain amino acid (BCAA) pathways.

Thiol-substituted analogs could influence similar regulatory mechanisms, though this remains unexplored in current literature.

Challenges and Research Gaps

-

Synthetic Routes : No studies in the reviewed sources describe the synthesis of 3-mercapto-isoleucine. Potential approaches could involve cysteine-like thiolation reactions or enzymatic incorporation of sulfur groups.

-

Stability : Thiol-containing amino acids are prone to oxidation (e.g., disulfide formation), which may complicate isolation and analysis.

-

Biological Activity : The role of 3-mercapto-isoleucine in metabolic or signaling pathways is undocumented, though its structure suggests possible redox activity.

Proposed Analytical Workflow

For future investigations:

-

Synthesis : Employ solid-phase peptide synthesis or microbial engineering to introduce a thiol group at the C3 position.

-

Characterization :

-

Functional Assays :

Eigenschaften

CAS-Nummer |

21213-64-9 |

|---|---|

Molekularformel |

C6H13NO2S |

Molekulargewicht |

163.24 g/mol |

IUPAC-Name |

(2R,3R)-2-amino-3-methyl-3-sulfanylpentanoic acid |

InChI |

InChI=1S/C6H13NO2S/c1-3-6(2,10)4(7)5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9)/t4-,6-/m1/s1 |

InChI-Schlüssel |

KAVACCZQLOLHTO-INEUFUBQSA-N |

SMILES |

CCC(C)(C(C(=O)O)N)S |

Isomerische SMILES |

CC[C@](C)([C@@H](C(=O)O)N)S |

Kanonische SMILES |

CCC(C)(C(C(=O)O)N)S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.